![molecular formula C17H22N2O2 B7472286 N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7472286.png)
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as CXM, is a synthetic compound that belongs to the family of quinolone carboxamides. CXM has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, which is an enzyme involved in DNA replication and repair. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have a variety of biochemical and physiological effects. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and has anti-inflammatory properties. In addition, N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been studied for its potential neuroprotective effects in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several advantages for lab experiments. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a synthetic compound that can be easily synthesized and purified. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its potential therapeutic applications, and there is a significant amount of literature available on its properties and effects. However, N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide also has limitations for lab experiments. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has potential therapeutic applications in various diseases, and further research is needed to determine its safety and efficacy in humans. In addition, the mechanism of action of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is not fully understood, and further research is needed to elucidate its molecular targets and pathways. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide also has potential applications in drug delivery systems, and further research is needed to explore its properties and effects in this context. Finally, N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has potential applications in the development of new drugs, and further research is needed to explore its potential as a lead compound for drug discovery.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves the condensation of 2-cyanoacetamide with cyclohexylmethylamine in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with 2-chloro-3,4-dihydroquinoline-6-carboxylic acid to yield N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide. The purity of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-9-7-13-10-14(6-8-15(13)19-16)17(21)18-11-12-4-2-1-3-5-12/h6,8,10,12H,1-5,7,9,11H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHWKXCHRHUDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.